Product packaging for Methyl 3-amino-3-(m-tolyl)propanoate(Cat. No.:)

Methyl 3-amino-3-(m-tolyl)propanoate

Cat. No.: B13641056
M. Wt: 193.24 g/mol
InChI Key: CPKZXZUMMYNVHX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Methyl 3-amino-3-(m-tolyl)propanoate ( 1038308-39-2) is a chiral beta-amino ester compound with the molecular formula C11H15NO2 and a molecular weight of 193.24 g/mol . This ester serves as a versatile and valuable building block in organic synthesis and pharmaceutical research. Beta-aryl-substituted beta-amino acids and their esters, such as this compound, are intensively investigated due to their significant pharmaceutical importance and utility in drug research . They are key intermediates for the construction of biologically active molecules; for instance, closely related (S)-3-amino-3-(o-tolyl)propanoic acid has been identified as a key intermediate for the synthesis of novel Cathepsin inhibitors, which have potential applications in treating cardiovascular diseases . The compound is offered for Research Use Only. It is strictly intended for use in laboratory research by qualified professionals. It is not intended for diagnostic, therapeutic, or any human or veterinary use, and must not be incorporated into foods, drugs, cosmetics, or consumer products of any kind. Researchers can be assured of quality, with all batches backed by a full Certificate of Analysis. For specific storage and handling conditions, please refer to the associated Safety Data Sheet (SDS).

Structure

2D Structure

Chemical Structure Depiction
molecular formula C11H15NO2 B13641056 Methyl 3-amino-3-(m-tolyl)propanoate

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C11H15NO2

Molecular Weight

193.24 g/mol

IUPAC Name

methyl 3-amino-3-(3-methylphenyl)propanoate

InChI

InChI=1S/C11H15NO2/c1-8-4-3-5-9(6-8)10(12)7-11(13)14-2/h3-6,10H,7,12H2,1-2H3

InChI Key

CPKZXZUMMYNVHX-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CC=C1)C(CC(=O)OC)N

Origin of Product

United States

Synthetic Methodologies for Methyl 3 Amino 3 M Tolyl Propanoate

Classical and Established Synthetic Routes to β-Amino Esters.

Conventional methods for the synthesis of β-amino esters generally involve the formation of the carbon-nitrogen bond at the β-position of an ester precursor. These methods are often robust and applicable to a wide range of substrates.

One of the most traditional and reliable methods for the synthesis of β-aryl-β-amino acids and their corresponding esters is the Rodionov reaction . This one-pot multicomponent reaction involves the condensation of an aromatic aldehyde, malonic acid, and ammonia (B1221849) or an amine in the presence of a suitable solvent, often followed by esterification. For the synthesis of Methyl 3-amino-3-(m-tolyl)propanoate, this would involve the reaction of m-tolualdehyde, malonic acid, and ammonia, followed by esterification of the resulting β-amino acid with methanol. While effective, this method can sometimes suffer from moderate yields and the formation of byproducts. researchgate.net

Another classical approach is the Mannich reaction , which involves the aminoalkylation of a carbon acid. nih.gov In the context of β-amino ester synthesis, this can be a three-component condensation of an aldehyde, an amine, and a compound with an active hydrogen, such as a malonic ester. The reaction proceeds via the formation of an iminium ion, which is then attacked by the enolate of the malonic ester. Subsequent decarboxylation would yield the desired β-amino ester. The classical Mannich reaction often requires harsh conditions and may lack stereocontrol. nih.gov

A representative classical synthesis is the ammoniation of an α,β-unsaturated ester. For instance, acrylic acid can undergo an ammoniation reaction with ammonia under high-temperature and high-pressure conditions to yield β-alanine, which can then be esterified. nih.gov By analogy, methyl m-methylcinnamate could potentially react with ammonia or an amine to furnish this compound, although this direct addition can be challenging.

More direct approaches involve the addition of an amine to an α,β-unsaturated ester, a reaction known as the aza-Michael addition or conjugate addition. asianpubs.orgresearchgate.net In this strategy, a suitable amine is reacted with methyl m-methylcinnamate. This reaction can be promoted by various catalysts, including Lewis acids, bases, or even under catalyst-free conditions, sometimes with the aid of microwave irradiation to accelerate the reaction and improve yields. nih.govasianpubs.org The choice of catalyst and reaction conditions is crucial to achieve high conversion and selectivity.

Reaction TypeKey ReactantsTypical ConditionsAdvantagesDisadvantages
Rodionov Reaction m-Tolualdehyde, Malonic acid, AmmoniaReflux in a suitable solvent (e.g., ethanol), followed by esterificationOne-pot, readily available starting materialsModerate yields, potential for byproducts
Mannich Reaction m-Tolualdehyde, Amine, Malonic esterOften requires pre-formation of imine or harsh conditionsVersatile for various amines and carbonylsCan lack stereocontrol, may require strong acids/bases
Aza-Michael Addition Methyl m-methylcinnamate, AmineCatalyst (acid, base, or metal), often at room temperature or with heatingDirect C-N bond formation, often milder conditionsCan be reversible, may require activation of the Michael acceptor

Asymmetric Synthesis of Enantiopure this compound.

The development of asymmetric methodologies to access enantiomerically pure β-amino esters is of paramount importance, as the biological activity of chiral molecules is often dependent on their stereochemistry.

A highly efficient method for the enantioselective synthesis of β-amino esters is the asymmetric hydrogenation of β-enamino esters . This approach involves the preparation of a β-(acylamino)acrylate or a related enamine precursor, followed by hydrogenation in the presence of a chiral metal catalyst. Rhodium complexes with chiral phosphine (B1218219) ligands, such as TangPhos, have shown high conversions and excellent enantioselectivities (up to 96.3% ee) in the hydrogenation of N-aryl β-enamino esters. nih.gov The precursor for this compound would be the corresponding β-enamino ester derived from a β-ketoester and an amine.

Another strategy is the reductive amination of a β-keto ester. This can be achieved through a two-step process involving the formation of an enamine or imine, followed by a stereoselective reduction. Alternatively, a one-pot reductive amination can be performed.

Catalyst SystemSubstrate TypeTypical ConditionsEnantioselectivity (ee)Yield
Rh-TangPhos N-Aryl β-enamino estersH₂ (gas), suitable solvent (e.g., methanol)Up to 96.3%High
Rh-DuanPhos β-Amino ketonesH₂ (gas), MeOH, room temperatureUp to >99%High

Organocatalysis has emerged as a powerful tool for asymmetric synthesis, avoiding the use of potentially toxic and expensive metals. The organocatalytic asymmetric Mannich reaction is a prominent example. In this reaction, a chiral organocatalyst, such as a bifunctional thiourea (B124793) or a cinchona alkaloid derivative, catalyzes the reaction between an imine and a nucleophile. nih.govacs.org For the synthesis of enantiopure this compound, this would involve the reaction of an imine derived from m-tolualdehyde with a silyl (B83357) ketene (B1206846) acetal (B89532) or another suitable pronucleophile. These reactions often proceed under mild conditions and can provide high yields and excellent enantioselectivities (up to 99% ee). nih.govacs.org

The aza-Michael addition can also be rendered enantioselective using chiral organocatalysts. Chiral primary amines derived from cinchona alkaloids, for instance, can catalyze the addition of carbamates or other nitrogen nucleophiles to α,β-unsaturated carbonyl compounds with high enantioselectivity.

OrganocatalystReaction TypeTypical ConditionsEnantioselectivity (ee)Yield
Chiral Thiourea Mannich ReactionRoom temperature, various solventsUp to 99%Good to excellent
Cinchona Alkaloid Derivatives Aza-Michael AdditionOften with an acid co-catalyst, mild conditions92-97.5%Good to excellent

The use of chiral auxiliaries is a well-established strategy for asymmetric synthesis. In this approach, a chiral molecule is temporarily attached to the substrate to direct the stereochemical outcome of a subsequent reaction. After the desired transformation, the auxiliary is removed to yield the enantiomerically enriched product. For the synthesis of this compound, a chiral amine, such as a derivative of phenylglycinol or a camphor-based auxiliary, could be used to form a chiral enamine or imine. nih.gov Subsequent diastereoselective addition of a nucleophile, such as a Reformatsky reagent or a Grignard reagent to an imine, followed by removal of the auxiliary, would afford the desired enantiopure β-amino ester. The diastereoselectivity of these reactions is often high, controlled by the steric and electronic properties of the chiral auxiliary. nih.gov

Chiral AuxiliaryReaction TypeKey StepDiastereomeric Ratio (dr)
L-ephedrine derivative Conjugate AdditionAddition of Grignard reagent to α,β-unsaturated amideModerate to high
Oppolzer's sultam Conjugate AdditionAddition of Grignard reagent to N-enoyl sultamHigh
Aminoalcohol-derived bicyclic lactam Conjugate AdditionAddition of organocuprate to unsaturated lactamUp to 97:3

Chemoenzymatic Pathways for Stereoselective Production

Chemoenzymatic strategies, which combine chemical synthesis with biological catalysis, offer a powerful approach for producing enantiomerically pure compounds like the stereoisomers of this compound. These methods leverage the high stereoselectivity of enzymes to resolve racemic mixtures or to catalyze asymmetric reactions, which are often difficult to achieve through purely chemical means.

One of the most effective chemoenzymatic methods is the kinetic resolution of a racemic mixture of the β-amino ester. Lipases are frequently employed for this purpose due to their stability, broad substrate tolerance, and high enantioselectivity. For instance, Candida antarctica lipase (B570770) B (CALB) has been successfully used in the hydrolysis of various carbocyclic β-amino esters. nih.gov In a typical resolution process, the enzyme selectively hydrolyzes one enantiomer of the racemic ester to the corresponding β-amino acid, leaving the other enantiomer unreacted. The resulting mixture of the unreacted ester and the amino acid can then be easily separated. This approach can yield both enantiomers—the unreacted ester and the product acid—with high enantiomeric excess (ee). nih.gov

Another chemoenzymatic route involves the asymmetric reduction of a β-keto ester precursor to a chiral β-hydroxy ester, which can then be converted to the desired β-amino ester. Carbonyl reductases, often used in whole-cell systems with co-expressed enzymes for cofactor regeneration (like glucose dehydrogenase), can reduce the ketone with excellent activity and enantioselectivity. researchgate.net The resulting chiral hydroxy ester is a versatile intermediate that can be transformed into the chiral amino ester through subsequent chemical steps.

The table below summarizes representative results from enzymatic resolutions of β-amino esters, illustrating the high enantioselectivity achievable with these methods.

Table 1: Examples of Chemoenzymatic Resolution of β-Amino Esters

Enzyme Substrate Type Reaction Product (Enantiomeric Excess) Unreacted Ester (Enantiomeric Excess) Reference
Candida antarctica Lipase B (CALB) Racemic carbocyclic β-amino esters Hydrolysis β-amino acid (>96% ee) β-amino ester (>62% ee) nih.gov

Exploration of Green Chemistry Principles in the Synthesis of this compound

The principles of green chemistry are increasingly being integrated into the synthesis of fine chemicals to reduce environmental impact. This involves the use of sustainable solvents, catalysts, and reaction conditions.

A key principle of green chemistry is the reduction or elimination of volatile organic solvents. Research has demonstrated the feasibility of conducting enzymatic resolutions of β-amino esters under solvent-free conditions or in environmentally benign media like water. nih.gov For example, the CALB-catalyzed hydrolysis of β-amino esters has been successfully performed under solvent-free and ball-milling conditions, which not only eliminates the need for organic solvents but can also enhance reaction rates. nih.gov

The aza-Michael addition, a common method for synthesizing β-amino esters, can also be adapted to greener conditions. While traditionally performed in organic solvents, methods using water as a solvent or even solvent-free conditions catalyzed by environmentally benign catalysts like acetic acid have been developed. organic-chemistry.org Microwave-assisted organic synthesis is another technique that can facilitate solvent-free reactions, often leading to shorter reaction times and improved yields. rsc.orgrsc.org

The development of sustainable and reusable catalysts is crucial for green synthesis. In the context of β-amino ester synthesis, several approaches have been explored:

Biocatalysts: Enzymes, such as lipases, are inherently green catalysts. They are biodegradable, operate under mild conditions (temperature and pH), and exhibit high selectivity, which minimizes byproduct formation. researchgate.net Immobilized enzymes are particularly advantageous as they can be easily recovered and reused for multiple reaction cycles. researchgate.net

Organocatalysts: Small organic molecules, such as L-proline, have been shown to be effective catalysts for reactions like the Mannich-type reaction to produce β-amino compounds under solvent-free conditions. rsc.org These catalysts are often metal-free, reducing concerns about heavy metal contamination.

Heterogeneous Catalysts: Developing solid catalysts that can be easily separated from the reaction mixture is a major goal in green chemistry. While specific examples for this compound are not detailed, research into solid acid or base catalysts for the aza-Michael reaction represents a promising direction for enhancing the sustainability of its synthesis.

The "hydrogen borrowing" strategy, which uses homogeneous catalysts to convert β-hydroxyl acid esters into β-amino acid esters, is another sustainable approach. springernature.com This method is atom-economical, producing water as the only byproduct. springernature.com

Mechanistic Elucidation of Synthetic Transformations Involving this compound

Understanding the reaction mechanisms is fundamental to optimizing synthetic routes, improving yields, and controlling stereoselectivity.

The synthesis of β-amino esters often proceeds through key intermediates and transition states that dictate the reaction's outcome.

Aza-Michael Addition: The synthesis of β-amino esters via the Michael addition of an amine to an acrylate (B77674) likely proceeds through a zwitterionic intermediate formed by the nucleophilic attack of the amine on the β-carbon of the ester. This is followed by proton transfer to form the final product. The transition state for the initial C-N bond formation is crucial in determining the reaction rate.

Mannich-type Reaction: In a three-component Mannich-type reaction involving an aldehyde, an amine, and a ketone or enolizable ester, a key intermediate is the iminium ion, formed from the condensation of the aldehyde and the amine. The nucleophilic attack of the enolate on this electrophilic iminium ion is the rate-determining step and defines the stereochemistry of the product.

Hydrogen Borrowing Catalysis: The mechanism of the 'hydrogen borrowing' strategy for aminating alcohols involves several steps. springernature.com First, the catalyst dehydrogenates the alcohol to form an aldehyde intermediate. This aldehyde then reacts with the amine to form an imine. Finally, the catalyst, which had temporarily stored the hydrogen, reduces the imine to the corresponding amine. springernature.com Spectroscopic studies can sometimes be used to observe key intermediates in the catalytic cycle. springernature.com

Computational chemistry, using methods like Density Functional Theory (DFT), can be a powerful tool for elucidating these mechanisms. rsc.org DFT calculations can model the structures and energies of reactants, intermediates, transition states, and products, providing insights into the reaction pathway and the factors controlling selectivity.

Kinetic and thermodynamic studies provide quantitative data on reaction rates, equilibria, and the influence of various parameters like temperature, concentration, and catalyst loading.

Table 2: Factors Influencing Reaction Kinetics in β-Amino Ester Synthesis

Parameter Effect on Reaction Rate Effect on Selectivity/Yield Example Reaction Reference
Temperature Generally increases rate up to an optimum High temperatures can decrease selectivity and lead to by-products or enzyme denaturation. Lipase-catalyzed Michael Addition researchgate.net
Catalyst Loading Increases rate up to a saturation point Optimal loading maximizes yield; excess may not be cost-effective. L-proline catalyzed Mannich reaction rsc.org
Molar Ratio of Reactants Affects reaction rate based on reaction order An optimal ratio is needed to maximize yield and minimize by-products from excess starting material. Lipase-catalyzed Michael Addition researchgate.net

Stereochemical Control and Analysis in Research on Methyl 3 Amino 3 M Tolyl Propanoate

Strategies for Absolute and Relative Stereocenter Determination

The definitive assignment of the three-dimensional arrangement of atoms at a stereocenter is critical. For compounds like β-aryl-β-amino esters, a combination of techniques is typically employed.

X-ray Crystallographic Analysis of Chiral Derivatives

Single-crystal X-ray diffraction is an unequivocal method for determining the absolute configuration of a chiral molecule. acs.org This technique requires the formation of a crystalline derivative of the compound of interest. For a β-amino ester, this often involves reaction with a chiral resolving agent to form diastereomeric salts or amides, which may have a higher propensity to crystallize. The resulting crystal structure provides precise information on bond lengths, angles, and the absolute stereochemistry of all chiral centers. While this method is powerful, its application is contingent on the ability to grow high-quality single crystals suitable for diffraction. researchgate.net

Advanced Spectroscopic Methods for Stereoisomer Differentiation (e.g., VCD, ECD)

Vibrational Circular Dichroism (VCD) and Electronic Circular Dichroism (ECD) are chiroptical spectroscopic techniques that can provide information on the absolute configuration of chiral molecules in solution. researchgate.netnih.govrsc.orgmdpi.com VCD measures the differential absorption of left and right circularly polarized infrared light by a chiral molecule, providing a spectrum that is highly sensitive to its stereochemistry. americanlaboratory.com ECD, which operates in the UV-visible region, provides similar information based on electronic transitions. The experimental spectra are typically compared with spectra predicted by quantum chemical calculations for a known configuration to assign the absolute stereochemistry of the analyte. mdpi.com

Chiral Derivatization and Analytical Chromatography (e.g., GC, HPLC)

Chromatographic methods are widely used for the separation and analysis of stereoisomers. nih.govyakhak.orgresearchgate.netnih.gov For compounds like β-amino esters, derivatization with a chiral agent can be employed to convert the enantiomers into diastereomers. These diastereomers, having different physical properties, can then be separated and quantified using standard achiral chromatography (GC or HPLC). Alternatively, direct separation of the enantiomers can be achieved using chiral stationary phases (CSPs) in HPLC or GC. The choice of the CSP is critical and is often specific to the class of compounds being analyzed. nih.govyakhak.orgresearchgate.net

Methodologies for Assessing Stereochemical Purity and Enantiomeric Excess

The determination of stereochemical purity, often expressed as enantiomeric excess (ee) or diastereomeric excess (de), is crucial in asymmetric synthesis. Chiral HPLC and GC are the most common and reliable methods for this purpose. nih.gov By separating the stereoisomers, the relative peak areas in the chromatogram can be used to calculate the enantiomeric or diastereomeric ratio. Other methods, such as NMR spectroscopy using chiral shift reagents or chiral solvating agents, can also be used to determine enantiomeric excess by inducing chemical shift differences between the signals of the two enantiomers. More advanced techniques involving mass spectrometry and fluorescence-based assays have also been developed for the rapid determination of enantiomeric excess in various chiral compounds. nih.govucdavis.edubath.ac.uk

Factors Governing Diastereoselectivity and Enantioselectivity in its Formation

The stereochemical outcome of a chemical reaction that produces a chiral center is governed by the principles of diastereoselectivity and enantioselectivity. In the synthesis of β-amino esters, these are influenced by several factors, including the choice of catalyst, substrate, solvent, and reaction temperature. nih.govacs.orgresearchgate.netmdpi.comresearchgate.netnih.govresearchgate.net For instance, in catalytic asymmetric syntheses, the chiral catalyst or ligand plays a pivotal role in creating a chiral environment that favors the formation of one stereoisomer over the other. The structure of the reactants, including the nature of protecting groups and substituents, can also have a profound impact on the stereoselectivity of the reaction. nih.gov Understanding and controlling these factors are at the heart of modern asymmetric synthesis.

Chemical Transformations and Derivatization Strategies for Methyl 3 Amino 3 M Tolyl Propanoate

Functionalization Reactions at the Amino Group

The primary amino group is a key site for nucleophilic reactions, allowing for the straightforward introduction of a wide range of substituents and the construction of more complex molecular architectures.

The nucleophilic nature of the primary amino group allows it to readily participate in amidation reactions. This can be achieved by reacting Methyl 3-amino-3-(m-tolyl)propanoate with activated carboxylic acid derivatives, such as acyl chlorides or anhydrides, typically in the presence of a non-nucleophilic base to neutralize the acid byproduct.

Furthermore, the amino group can be coupled with unprotected carboxylic acids using standard peptide coupling reagents. This process is fundamental in peptide synthesis and allows for the incorporation of the β-amino acid scaffold into peptide chains. Common coupling agents include carbodiimides like N,N'-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDCI), often used in conjunction with additives like 1-hydroxybenzotriazole (B26582) (HOBt) or 1-hydroxy-7-azabenzotriazole (B21763) (HOAt) to improve efficiency and suppress side reactions. These reactions are pivotal for creating cyclic peptides and peptidomimetics. researchgate.net

Reaction TypeReagentsProduct
AcylationAcyl Chloride (R-COCl), Base (e.g., Triethylamine)N-Acyl-methyl 3-amino-3-(m-tolyl)propanoate
Peptide CouplingCarboxylic Acid (R-COOH), Coupling Agent (e.g., EDCI/HOBt)N-Peptidyl-methyl 3-amino-3-(m-tolyl)propanoate

The bifunctional nature of this compound, containing both an amino and an ester group, makes it a valuable precursor for the synthesis of nitrogen-containing heterocycles. nih.govfrontiersin.org These structures are prevalent in pharmaceuticals and natural products. mdpi.com

Intramolecular cyclization can lead to the formation of β-lactams (azetidin-2-ones), which are core structures in many antibiotic drugs. This transformation typically requires activation of the ester or hydrolysis to the carboxylic acid followed by cyclization using a dehydrating agent.

In intermolecular reactions, the compound can react with other bifunctional molecules to yield larger heterocyclic systems. For example, a condensation reaction with a 1,3-dicarbonyl compound, such as a β-keto ester, can be used to construct dihydropyridinone rings. Such cyclization strategies are essential for building diverse molecular libraries for drug discovery. mdpi.com

Reaction TypeKey Reagents/ConditionsResulting Heterocycle
Intramolecular CyclizationActivation of ester or conversion to acid, followed by cyclizing agentβ-Lactam (Azetidin-2-one)
Intermolecular Condensation1,3-Dicarbonyl compound (e.g., β-keto ester)Dihydropyridinone

Modifications of the Ester Moiety

The methyl ester group offers another handle for chemical modification, primarily through reactions involving nucleophilic acyl substitution or reduction.

The methyl ester can be readily hydrolyzed to the corresponding carboxylic acid, 3-amino-3-(m-tolyl)propanoic acid, under either acidic or basic conditions. Basic hydrolysis, or saponification, is typically carried out using an aqueous solution of a strong base like sodium hydroxide, followed by acidic workup to protonate the carboxylate salt. This transformation is often a necessary first step for subsequent reactions, such as peptide coupling from the carboxyl end or certain cyclization reactions.

Transesterification involves the reaction of the methyl ester with a different alcohol in the presence of an acid or base catalyst. This process allows for the exchange of the methyl group for other alkyl or aryl groups, which can be used to modify the solubility, reactivity, and other physicochemical properties of the molecule.

The ester functionality can be reduced to a primary alcohol without affecting the amino or aromatic groups by using strong reducing agents. Lithium aluminum hydride (LiAlH₄) is a common reagent for this transformation, effectively converting the methyl ester to a hydroxyl group. The resulting product is the chiral amino alcohol, 3-amino-3-(m-tolyl)propan-1-ol. These amino alcohols are valuable chiral building blocks for the synthesis of ligands, catalysts, and pharmaceutical agents. rsc.orgnih.gov

Reaction TypeReagentsProduct
HydrolysisNaOH(aq) or H₃O⁺3-Amino-3-(m-tolyl)propanoic acid
TransesterificationAlcohol (R-OH), Acid or Base CatalystAlkyl 3-amino-3-(m-tolyl)propanoate
ReductionLithium Aluminum Hydride (LiAlH₄)3-Amino-3-(m-tolyl)propan-1-ol

Transformations of the Aromatic (m-Tolyl) Group

The m-tolyl ring can undergo electrophilic aromatic substitution reactions, allowing for the introduction of various functional groups onto the aromatic core. The regiochemical outcome of these substitutions is directed by the two existing substituents: the methyl group and the 3-amino-3-(methoxycarbonyl)ethyl side chain.

The methyl group is an activating, ortho-, para-director. The side chain, particularly under the acidic conditions often used for electrophilic substitution, is a deactivating, meta-director. The positions for substitution are therefore determined by the interplay of these electronic effects. The most likely positions for electrophilic attack are those activated by the methyl group and not strongly deactivated by the side chain.

Common transformations include:

Nitration: Using a mixture of nitric acid and sulfuric acid to introduce a nitro (-NO₂) group.

Halogenation: Using a halogen (e.g., Br₂) with a Lewis acid catalyst (e.g., FeBr₃) to introduce a halogen atom.

Sulfonation: Using fuming sulfuric acid to introduce a sulfonic acid (-SO₃H) group.

Friedel-Crafts Alkylation/Acylation: Using an alkyl/acyl halide and a Lewis acid catalyst to introduce an alkyl or acyl group.

These modifications can significantly alter the electronic and steric properties of the molecule, providing a route to analogues with different biological activities or physical characteristics.

Electrophilic and Nucleophilic Aromatic Substitution Reactions

The tolyl group of this compound is amenable to electrophilic aromatic substitution, with the regiochemical outcome being dictated by the directing effects of the existing substituents: the methyl group and the 3-amino-3-(methoxycarbonyl)ethyl group.

The methyl group is a well-established ortho-, para-director and an activating group due to its positive inductive and hyperconjugation effects. libretexts.orgyoutube.comstackexchange.com Conversely, the 3-amino-3-(methoxycarbonyl)ethyl substituent, attached to the ring via a carbon atom, is generally considered to be a deactivating group and a meta-director with respect to electrophilic aromatic substitution. libretexts.org The combined influence of these two groups will direct incoming electrophiles to the positions ortho and para to the methyl group, and meta to the 3-amino-3-(methoxycarbonyl)ethyl group. Given the meta-relationship of the existing substituents, the positions most activated for electrophilic attack are C-2, C-4, and C-6. Steric hindrance from the relatively bulky 3-amino-3-(methoxycarbonyl)ethyl group may influence the ratio of the resulting regioisomers.

Typical electrophilic aromatic substitution reactions applicable to this scaffold include:

Nitration: Introduction of a nitro group onto the aromatic ring can be achieved using standard nitrating agents such as a mixture of nitric acid and sulfuric acid.

Halogenation: Bromination or chlorination can be accomplished using bromine or chlorine in the presence of a Lewis acid catalyst, such as iron(III) bromide or aluminum chloride.

Friedel-Crafts Alkylation and Acylation: The introduction of alkyl or acyl groups is possible using alkyl halides or acyl halides with a Lewis acid catalyst. However, these reactions may be complicated by the presence of the amino group, which can coordinate with the Lewis acid. Protection of the amino group may be necessary to achieve the desired transformation.

Nucleophilic aromatic substitution reactions are less common for this electron-rich aromatic ring and would generally require the presence of a strong electron-withdrawing group (like a nitro group, which could be introduced via electrophilic substitution) and a good leaving group on the ring.

Side-Chain Modifications on the Methyl Aromatic Substituent

The methyl group of the tolyl moiety presents a reactive site for various side-chain modifications, primarily through free-radical halogenation and oxidation reactions.

Benzylic Bromination: The methyl group can be selectively halogenated at the benzylic position using N-bromosuccinimide (NBS) in the presence of a radical initiator, such as benzoyl peroxide or AIBN, or under photochemical conditions. scientificupdate.comresearchgate.netkoreascience.krchemistrysteps.comchadsprep.com This reaction proceeds via a free-radical chain mechanism and is highly specific for the benzylic position due to the resonance stabilization of the resulting benzylic radical. chemistrysteps.com The resulting benzylic bromide is a versatile intermediate that can be converted into a variety of other functional groups.

ReagentConditionsProduct
N-Bromosuccinimide (NBS), Radical Initiator (e.g., AIBN)Reflux in CCl4 or other suitable solventMethyl 3-amino-3-(3-(bromomethyl)phenyl)propanoate

Oxidation: The methyl group can be oxidized to a carboxylic acid using strong oxidizing agents such as potassium permanganate (B83412) (KMnO4) or chromic acid. quora.comyoutube.comlibretexts.orgpearson.comlumenlearning.com This transformation is a common method for the synthesis of benzoic acid derivatives. libretexts.orgnih.gov Weaker oxidizing agents, such as ceric ammonium (B1175870) nitrate (B79036) (CAN), can sometimes be used for more controlled oxidations, potentially leading to the corresponding benzaldehyde. organic-chemistry.orgnih.govresearchgate.netmdpi.comresearchgate.net

Oxidizing AgentConditionsProduct
Potassium Permanganate (KMnO4)Heat, aqueous conditions3-(1-Amino-2-methoxy-2-oxoethyl)benzoic acid
Ceric Ammonium Nitrate (CAN)Varies3-(1-Amino-2-methoxy-2-oxoethyl)benzaldehyde

Utilization as a Building Block in the Synthesis of Complex Molecular Architectures for Research

The bifunctional nature of this compound, possessing both a nucleophilic amino group and an electrophilic ester, makes it a valuable building block for the synthesis of more complex molecules, particularly those with pharmaceutical or biological relevance.

Construction of Peptidomimetic Scaffolds

β-Amino acids and their esters are crucial components in the design of peptidomimetics. upc.edu The incorporation of β-amino acid residues into peptide chains can induce specific secondary structures and confer resistance to enzymatic degradation. illinois.edu this compound can be incorporated into peptide sequences using standard peptide coupling methodologies after protection of the amino group (e.g., as a Boc or Fmoc derivative) and hydrolysis of the methyl ester to the corresponding carboxylic acid. The resulting β-amino acid can then be coupled with other amino acids or peptide fragments.

Formation of β-Lactam Derivatives

β-Amino esters are well-established precursors for the synthesis of β-lactams, which are core structural motifs in many antibiotic drugs. rsc.orgnih.govrsc.orgnih.gov A common method for the synthesis of β-lactams from β-amino esters is through an intramolecular cyclization. This can be achieved by treating the β-amino ester with a Grignard reagent, which acts as a base to deprotonate the amino group, followed by intramolecular nucleophilic attack on the ester carbonyl. Another prominent method is the Staudinger synthesis, a [2+2] cycloaddition between a ketene (B1206846) and an imine, where the β-amino ester can be used to form the imine component. rsc.orgnih.gov The stereochemical outcome of these reactions can often be controlled, leading to the diastereoselective synthesis of substituted β-lactams. documentsdelivered.com

Assembly of Diverse Heterocyclic Ring Systems

The functional groups present in this compound allow for its use in the construction of a variety of heterocyclic ring systems.

Dihydropyrimidines and Tetrahydropyrimidines: β-Amino esters can participate in Biginelli-type reactions or other multicomponent reactions to form dihydropyrimidines and their reduced analogs, tetrahydropyrimidines. nih.govnih.gov These reactions typically involve the condensation of the β-amino ester with an aldehyde and a β-dicarbonyl compound or a urea/thiourea (B124793) derivative.

Piperidones: The carbon framework of this compound can be incorporated into piperidone (a derivative of piperidine (B6355638) with a ketone functional group) ring systems. acs.orgacs.orgresearchgate.net Synthetic strategies may involve intramolecular cyclization of suitably functionalized derivatives or intermolecular reactions where the β-amino ester acts as a key building block.

Computational and Theoretical Investigations of Methyl 3 Amino 3 M Tolyl Propanoate

Conformational Analysis and Potential Energy Surface Mapping

The biological activity and chemical reactivity of Methyl 3-amino-3-(m-tolyl)propanoate are intrinsically linked to its three-dimensional structure. Conformational analysis aims to identify the stable arrangements of atoms in the molecule (conformers) and the energy barriers between them.

Due to the presence of several rotatable single bonds (e.g., Cα-Cβ, Cβ-N, and Cβ-Aryl bonds), this compound can exist in numerous conformations. Theoretical calculations, typically employing Density Functional Theory (DFT) or Møller-Plesset perturbation theory (MP2), can be used to explore the potential energy surface (PES) of the molecule. The PES is a multidimensional surface that represents the energy of a molecule as a function of its geometry.

For a molecule like this compound, a relaxed PES scan would involve systematically rotating key dihedral angles and calculating the energy at each step to identify low-energy conformers. It is anticipated that the most stable conformers would be influenced by a balance of steric hindrance between the m-tolyl group, the amino group, and the methyl ester group, as well as potential intramolecular hydrogen bonding between the amino and ester functionalities.

Table 1: Hypothetical Low-Energy Conformers of this compound and Their Relative Energies

ConformerDihedral Angle (N-Cβ-Cα-C=O)Dihedral Angle (Aryl-Cβ-N-H)Relative Energy (kcal/mol)
1~60° (gauche)~180° (anti)0.00
2~180° (anti)~180° (anti)1.5
3~60° (gauche)~60° (gauche)2.1
4~-60° (gauche)~180° (anti)0.2

Note: This table is illustrative and based on general principles of conformational analysis for similar molecules. Actual values would require specific quantum chemical calculations.

Quantum Chemical Calculations of Electronic Structure and Reactivity.mdpi.com

Quantum chemical calculations provide detailed insights into the electronic properties of this compound, which are fundamental to understanding its reactivity. Methods like DFT with an appropriate basis set (e.g., 6-31G*) can be used to calculate various electronic descriptors.

Frontier Molecular Orbitals (FMOs): The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are crucial for predicting chemical reactivity. For this compound, the HOMO is expected to be localized on the electron-rich m-tolyl ring and the nitrogen atom of the amino group, making these sites susceptible to electrophilic attack. The LUMO is likely centered on the carbonyl group of the ester, indicating its susceptibility to nucleophilic attack.

Electrostatic Potential (ESP) Map: An ESP map visually represents the charge distribution in a molecule. For this compound, the ESP map would likely show negative potential (red) around the oxygen atoms of the ester and the nitrogen atom, indicating regions prone to electrophilic interaction. Positive potential (blue) would be expected around the hydrogen atoms of the amino group.

Table 2: Calculated Electronic Properties for a Representative β-Amino Ester

PropertyCalculated Value
HOMO Energy-6.5 eV
LUMO Energy-0.8 eV
HOMO-LUMO Gap5.7 eV
Dipole Moment2.1 D

Note: These values are typical for a simple β-amino ester and would vary for this compound.

Theoretical Modeling of Reaction Pathways and Catalytic Cycles

Computational chemistry is instrumental in elucidating the mechanisms of chemical reactions involving this compound. This includes modeling its synthesis, for example, through a Mannich-type reaction or a Michael addition, as well as its subsequent transformations.

By calculating the energies of reactants, transition states, and products, a detailed reaction energy profile can be constructed. This allows for the determination of activation energies and reaction enthalpies, providing a quantitative understanding of the reaction kinetics and thermodynamics. For instance, in a catalyzed synthesis of this molecule, theoretical modeling can help to understand how the catalyst interacts with the substrates to lower the activation energy. The geometry of the transition state can reveal the origins of stereoselectivity.

Molecular Dynamics Simulations to Investigate Solvent Effects and Intermolecular Interactions

While quantum chemical calculations are powerful for single molecules (often simulated in the gas phase or with implicit solvent models), Molecular Dynamics (MD) simulations are employed to study the behavior of molecules in a condensed phase, such as in a solvent.

MD simulations model the movement of atoms over time based on a force field, which describes the potential energy of the system. For this compound, MD simulations can be used to:

Study Solvation: Investigate how solvent molecules (e.g., water, methanol) arrange around the solute and the nature of the intermolecular interactions (e.g., hydrogen bonding between the amino group and water).

Explore Conformational Dynamics: Observe how the molecule samples different conformations in solution over time, providing a more realistic picture of its dynamic behavior compared to static quantum chemical calculations.

Analyze Intermolecular Interactions: Simulate the interaction of this compound with other molecules, such as biological receptors or other reactants.

In Silico Approaches for Rationalizing and Predicting Stereoselectivity

The synthesis of chiral molecules like this compound often aims to produce a single enantiomer. Computational methods are invaluable for understanding and predicting the stereochemical outcome of asymmetric reactions.

For a catalytic asymmetric synthesis of this compound, computational modeling can be used to build models of the transition states leading to the different stereoisomers. By comparing the energies of these diastereomeric transition states, the enantiomeric excess (ee) of the reaction can be predicted. This is often done using hybrid Quantum Mechanics/Molecular Mechanics (QM/MM) methods, where the reacting core is treated with a high level of quantum theory, and the surrounding catalyst and solvent are treated with a more computationally efficient molecular mechanics force field.

These in silico studies can help in the rational design of new catalysts with improved stereoselectivity, reducing the need for extensive experimental screening.

Advanced Analytical Methodologies for Research on Methyl 3 Amino 3 M Tolyl Propanoate

High-Resolution Mass Spectrometry for Mechanistic and Isotopic Labeling Studies

High-Resolution Mass Spectrometry (HRMS) is an indispensable tool for the detailed investigation of Methyl 3-amino-3-(m-tolyl)propanoate. It provides exact mass measurements, enabling the unambiguous determination of elemental composition and aiding in the structural confirmation of the molecule and its synthesis byproducts.

Mechanistic Insights: In the context of its synthesis, often via aza-Michael addition, HRMS can be used to identify and characterize reaction intermediates and products. Analysis of the fragmentation patterns in tandem mass spectrometry (MS/MS) experiments helps to elucidate the structure. For this compound, characteristic fragmentation would likely involve the neutral loss of the methoxycarbonyl group (-•COOCH₃) or cleavage at the Cα-Cβ bond, providing evidence of the core structure.

Isotopic Labeling Studies: A powerful application of HRMS is in conjunction with isotopic labeling to probe reaction mechanisms. nih.govnih.gov For instance, to confirm the mechanism of aza-Michael addition of m-toluidine (B57737) to methyl acrylate (B77674), deuterium (B1214612) labeling can be employed. By using a deuterated reactant, such as methyl acrylate-d₄, and analyzing the resulting product with HRMS, the precise location of the deuterium atoms can be determined. acs.org This helps to verify the regioselectivity of the addition and provides insights into any proton transfer steps. Similarly, conducting the reaction in a deuterated solvent (e.g., MeOD) can reveal the source of protons involved in the reaction pathway. nih.gov

A hypothetical isotopic labeling experiment to study the hydroamidation route to a related β-amino acid derivative showed exclusive deuterium incorporation at the terminal position when using a deuterated silane, confirming that the hydrogen originates from the hydrosilane via the formation of a metal-hydride species. acs.org Such studies provide definitive evidence for proposed reaction mechanisms that would be difficult to obtain by other means.

Advanced Nuclear Magnetic Resonance (NMR) Techniques for Complex Structural Elucidation and Stereoisomer Differentiation

While standard one-dimensional ¹H and ¹³C NMR are fundamental for basic structural confirmation, advanced NMR techniques are essential for the complete and unambiguous assignment of all atoms in this compound and for determining its stereochemistry.

Structural Elucidation: Two-dimensional (2D) NMR experiments are critical for assembling the molecular structure.

COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) coupling networks, allowing for the mapping of adjacent protons. For the target molecule, COSY would show correlations between the methine proton (H-3) and the methylene (B1212753) protons (H-2), and within the tolyl ring's aromatic protons. st-andrews.ac.uk

HSQC (Heteronuclear Single Quantum Coherence): HSQC correlates directly bonded protons and carbons (¹H-¹³C), enabling the definitive assignment of each carbon atom that bears a proton. sdsu.edu

HMBC (Heteronuclear Multiple Bond Correlation): This technique shows correlations between protons and carbons over two to three bonds. It is crucial for identifying quaternary carbons and piecing together different fragments of the molecule. For example, HMBC would show a correlation from the methyl ester protons to the carbonyl carbon. st-andrews.ac.uk

Below is an illustrative table of expected 2D NMR correlations for this compound, based on data from structurally similar compounds. st-andrews.ac.uk

Proton (δ ppm)COSY Correlations (δ ppm)HSQC Correlation (δ ppm)Key HMBC Correlations (δ ppm)
~4.5 (H-3)~2.7 (H-2)~55 (C-3)~35 (C-2), C-aromatic, C=O
~2.7 (H-2)~4.5 (H-3)~35 (C-2)~55 (C-3), C=O
~3.6 (OCH₃)-~52 (OCH₃)C=O
~2.3 (Ar-CH₃)-~21 (Ar-CH₃)C-aromatic
~7.0-7.2 (Ar-H)Ar-H~120-140 (C-aromatic)C-aromatic, Ar-CH₃

Stereoisomer Differentiation: Since the C-3 position is a stereocenter, this compound exists as a pair of enantiomers. Advanced NMR techniques, specifically the Nuclear Overhauser Effect (NOE), are used to determine relative stereochemistry in molecules with multiple stereocenters. libretexts.org

NOESY (Nuclear Overhauser Effect Spectroscopy) and ROESY (Rotating-frame Overhauser Effect Spectroscopy) detect through-space interactions between protons that are in close proximity (< 5 Å), regardless of whether they are connected through bonds. acdlabs.com In diastereomeric derivatives of the target compound, these experiments could be used to establish the relative orientation of substituents around the stereocenters. For the single stereocenter in this molecule, these techniques become critical when analyzing its interactions with chiral resolving agents or when it is incorporated into a larger, more complex structure.

Chromatographic Method Development for Isomer Separation and Purification on a Research Scale

The separation of enantiomers is a critical challenge in the research of chiral molecules like this compound. High-Performance Liquid Chromatography (HPLC) with chiral stationary phases (CSPs) is the most common and effective technique for both analytical quantification of enantiomeric excess (ee) and for preparative-scale purification. yakhak.orgnih.gov

Method Development: The development of a successful chiral separation method involves screening various CSPs and mobile phases.

Chiral Stationary Phases (CSPs): Polysaccharide-based CSPs (e.g., derivatives of cellulose (B213188) or amylose) are widely used and often provide excellent enantioselectivity for a broad range of compounds, including amino acid esters. yakhak.orgnih.gov Macrocyclic glycopeptide-based CSPs, such as those using teicoplanin, are particularly effective for the direct separation of underivatized amino acids and their derivatives. sigmaaldrich.com Zwitterionic CSPs have also demonstrated success in separating related amino acids. hplc.eu

Mobile Phase Optimization: The choice of mobile phase significantly impacts retention and resolution. In normal-phase mode, mixtures of alkanes (like hexane) and alcohols (like isopropanol (B130326) or ethanol) are common. yakhak.org In reversed-phase or polar organic modes, mixtures of acetonitrile, methanol, and aqueous buffers or additives like triethylamine (B128534) and acetic acid are used to optimize the separation. hplc.eu

Research-Scale Purification: Once an effective analytical method is established, it can be scaled up to a preparative or semi-preparative level to isolate gram quantities of each enantiomer for further study. This involves using larger columns and higher flow rates while maintaining the optimized separation conditions.

The following table presents representative chromatographic data for the separation of a structurally similar compound, demonstrating typical parameters. hplc.eu

Chiral Stationary PhaseMobile Phase CompositionFlow Rate (mL/min)k₁' (retention factor, enantiomer 1)k₂' (retention factor, enantiomer 2)α (selectivity factor)Rs (resolution)
CHIRALPAK ZWIX(-)MeOH/MeCN (50/50 v/v) + 25mM TEA + 50mM AcOH1.07.089.201.302.75
CHIRALPAK ZWIX(+)MeOH/MeCN (50/50 v/v) + 25mM TEA + 50mM AcOH1.07.237.951.101.36

Spectroscopic Probes and In-situ Monitoring for Reaction Progress and Intermediate Detection

Understanding and optimizing the synthesis of this compound requires monitoring the reaction in real-time. In-situ spectroscopic techniques allow for the continuous tracking of reactant consumption, product formation, and the appearance of any transient intermediates without the need for sampling and quenching.

Reaction Monitoring:

FT-IR Spectroscopy (Fourier-Transform Infrared): Techniques like ReactIR™ can monitor the reaction progress by tracking the vibrational frequencies of key functional groups. For the aza-Michael addition, one could observe the disappearance of the N-H stretching bands of m-toluidine and the C=C stretching of methyl acrylate, alongside the appearance of the C-N stretching and the saturated ester C=O bands of the product. rsc.org

NMR Spectroscopy: In-situ NMR allows for the direct observation of all proton- or carbon-containing species in the reaction mixture over time. This provides detailed kinetic data and can lead to the identification of short-lived intermediates that may not be detectable by offline methods. mdpi.com

Kinetic Studies: By quantifying the concentration of reactants and products over time, detailed kinetic models of the reaction can be developed. ijsr.net Spectroscopic monitoring provides the high-quality data needed for such analyses. For example, the rate of formation of the β-amino ester can be measured under various conditions (temperature, catalyst loading, reactant concentration) to determine the reaction order, activation energy, and optimal synthesis parameters. The progress of such reactions is often followed by monitoring changes in UV/Vis absorbance over time, from which kinetic parameters can be calculated. nih.gov This information is invaluable for scaling up the reaction from a research lab to a larger production environment.

Future Research Directions and Emerging Applications in Chemical Science

Development of Innovative and More Efficient Synthetic Routes

The synthesis of enantiomerically pure β-amino acids and their esters is a pivotal challenge in organic chemistry due to their importance as pharmaceutical building blocks. While traditional methods often involve multi-step sequences or the use of hazardous reagents, modern research focuses on catalytic asymmetric approaches that offer more direct and efficient pathways. illinois.edu

Future research into the synthesis of Methyl 3-amino-3-(m-tolyl)propanoate will likely concentrate on the development of novel catalytic systems that provide high yields and enantioselectivities in a single step. Key areas of exploration include:

Asymmetric Hydrogenation: Rhodium and Ruthenium complexes with chiral phosphine (B1218219) ligands have proven effective for the asymmetric hydrogenation of β-enamino esters to yield β-amino esters with high enantiomeric excess (ee). Future work could involve designing new catalysts tailored for substrates like the precursor to this compound.

Catalytic Asymmetric Mannich Reactions: The direct, three-component Mannich reaction of an aldehyde, an amine, and a ketene (B1206846) silyl (B83357) acetal (B89532) or malonate is a powerful C-C bond-forming strategy. organic-chemistry.org The development of new organocatalysts or metal complexes could enable a highly selective and atom-economical synthesis of the target compound.

C-H Insertion Reactions: Rhodium-catalyzed intermolecular C-H insertion of diazo compounds into the N-H bond of amines presents a novel route to β-amino esters. nih.gov Optimizing this methodology for silylated amines and aryldiazoacetates could provide a direct pathway to the desired product.

Novel Catalytic Cycles: Emerging methods, such as the nickel-catalyzed carboxylation of aziridines or palladium-catalyzed aminocarbonylation of alkenes, offer new retrosynthetic disconnections. illinois.edu Adapting these strategies could bypass traditional intermediates and provide more streamlined access to β-aryl-β-amino esters.

Table 1: Comparison of Potential Asymmetric Synthetic Routes
Synthetic StrategyPotential Catalyst/ReagentKey AdvantagesResearch Focus
Asymmetric HydrogenationRh or Ru complexes with chiral phosphine ligands (e.g., BINAP, Josiphos)High enantioselectivity, well-established methodology.Ligand design for m-tolyl substrate; optimization of reaction conditions.
Asymmetric Mannich ReactionChiral Brønsted acids or bifunctional organocatalysts (e.g., thiourea (B124793) derivatives).High atom economy, convergent synthesis.Development of catalysts for high diastereo- and enantiocontrol.
Radical Coupling ReactionsSynergistic photocatalysis and chiral phosphoric acid (CPA) catalysis. researchgate.netMild conditions, broad substrate scope, novel bond formation. researchgate.netExploring radical precursors and optimizing dual catalytic systems. researchgate.net
Nickel-Catalyzed CarboxylationNickel complex with a chiral ligand. illinois.eduUtilizes readily available aziridine (B145994) precursors. illinois.eduSubstrate scope extension and development of asymmetric variants. illinois.edu

Exploration of Novel Derivatization and Functionalization Strategies

The structure of this compound offers several sites for chemical modification, allowing for the creation of a diverse library of derivatives with tailored properties for applications in medicinal chemistry and beyond.

N-Terminus Modification: The primary amine can be readily acylated or alkylated to introduce a wide range of functional groups. N-acylation can be used to synthesize peptidomimetics, while N-alkylation using methods like "hydrogen borrowing" can produce secondary or tertiary amines without generating wasteful byproducts. springernature.com

C-Terminus Modification: The methyl ester can be hydrolyzed to the corresponding carboxylic acid, which can then be coupled with amines to form amides or reduced to yield a β-amino alcohol. These transformations are fundamental for converting the initial ester into more complex functional molecules.

Backbone Functionalization: While more challenging, methods are being developed for the stereoselective alkylation at the α-position (C2) of the propanoate backbone, which would create a quaternary stereocenter and lead to highly substituted β-amino acid derivatives. nih.gov

Aryl Ring Functionalization: The m-tolyl group can undergo electrophilic aromatic substitution to introduce substituents (e.g., halogens, nitro groups) that can alter the electronic properties of the molecule or serve as handles for further cross-coupling reactions.

Table 2: Potential Derivatization Strategies and Applications
Modification SiteReaction TypePotential ReagentsResulting Functional GroupPotential Application
Amino Group (N-Terminus)AcylationAcid chlorides, AnhydridesAmidePeptidomimetics, Bioactive compounds
Ester Group (C-Terminus)ReductionLithium aluminum hydridePrimary AlcoholChiral ligand synthesis
Ester Group (C-Terminus)AmidationAmines, Coupling reagentsAmideDrug discovery, Polymer synthesis
Aryl RingBrominationN-BromosuccinimideBromo-tolyl groupIntermediate for cross-coupling
Aliphatic Backbone (α-carbon)AlkylationLDA, Alkyl halidesα-Alkyl substituentSynthesis of β2,2-amino acids nih.gov

Role as a Chiral Auxiliary or Ligand Precursor in Asymmetric Catalysis

Chiral β-amino acids and their derivatives are extensively used as chiral starting materials, auxiliaries, and catalysts in organic synthesis. The enantiopure forms of this compound could serve as valuable precursors for new chiral ligands and auxiliaries.

A key research direction is the reduction of the ester moiety to afford the corresponding chiral 3-amino-3-(m-tolyl)propan-1-ol. This β-amino alcohol is a privileged structural motif for the synthesis of a wide variety of chiral ligands. ingentaconnect.comrsc.org For instance, it can be a precursor to:

Chiral β-Aminophosphine Ligands: These N,P-ligands are highly effective in transition-metal-catalyzed reactions, where the different electronic properties of the nitrogen and phosphorus atoms create an asymmetric environment around the metal center. rsc.org

Chiral Oxazoline (B21484) Ligands: The amino alcohol can be used to construct chiral oxazoline rings, which are central components of widely used ligands like BOX and PyBOX for various asymmetric transformations.

Chiral Auxiliaries: The parent compound or its amino alcohol derivative could be attached to a prochiral substrate to direct stereoselective reactions, such as enolate alkylations or aldol (B89426) additions. acs.orgresearchgate.net

Table 3: Potential Applications in Asymmetric Catalysis
Derived Chiral MoietyTarget Ligand/Auxiliary ClassMetalPotential Asymmetric ReactionExpected Outcome
(R)-3-amino-3-(m-tolyl)propan-1-olN,P-Ligands (Aminophosphines)Palladium, RhodiumAllylic Alkylation, HydrogenationHigh enantioselectivity (ee%)
(R)-3-amino-3-(m-tolyl)propan-1-olOxazoline-based LigandsCopper, ZincHenry Reaction, Diethylzinc AdditionHigh yield and ee%
(R)-Methyl 3-amino-3-(m-tolyl)propanoateChiral AuxiliaryLithium, BoronAsymmetric Aldol ReactionHigh diastereoselectivity (dr)

Expanding the Scope of its Use as a Scaffold in Chemical Biology Tool Development

Molecular scaffolds provide a structural framework for the assembly of functional units, facilitating the development of tools for probing biological systems. The biocompatibility and stereochemical richness of amino acids make them ideal hubs for such scaffolds. This compound can serve as a simple yet versatile scaffold for constructing heterotrifunctional molecules.

Future research could focus on orthogonally functionalizing the amino group, the ester (or the corresponding acid), and the tolyl ring. This would allow for the sequential or simultaneous attachment of different moieties, such as:

An affinity tag (e.g., biotin) for purification and identification of binding partners.

A reporter group (e.g., a fluorophore or a photoaffinity label) for visualization and covalent trapping of targets.

A reactive group or targeting ligand to direct the molecule to a specific protein or cellular location.

The m-tolyl group provides a point of attachment that is sterically distinct from the termini of the propanoate backbone, potentially allowing for fine-tuning of the spatial arrangement of the attached functional units.

Table 4: Design of a Chemical Biology Tool Scaffold
Scaffold PositionFunctional MoietyExamplePurpose
N-TerminusAffinity TagBiotinProtein pull-down and identification.
C-Terminus (as acid)Reporter GroupFluoresceinFluorescence microscopy imaging.
Aryl Ring (via halogenation)Cross-linking GroupDiazirinePhoto-activated covalent labeling of binding partners.

Integration into Materials Science Research (e.g., Polymerizable Monomers, Supramolecular Components)

The fields of polymer chemistry and supramolecular science offer exciting avenues for the application of functionalized β-amino esters.

Poly(β-amino esters) (PBAEs): This class of polymers is synthesized through the Michael addition of amines to diacrylates. resolvemass.ca PBAEs are particularly promising for biomedical applications due to their biodegradability (via hydrolysis of the ester backbone) and pH-responsiveness (due to protonation of the amine groups in acidic environments like endosomes). nih.govnih.gov Research could be directed towards synthesizing novel PBAEs where a derivative of this compound serves as a monomer. For example, the corresponding β-amino alcohol could be converted into a diacrylate, or the primary amine could be used as the amine monomer. The incorporation of the bulky, hydrophobic tolyl group could significantly influence the polymer's properties, such as its degradation rate, mechanical strength, and ability to encapsulate therapeutic agents for drug delivery. nih.govresolvemass.ca

Supramolecular Assembly: Single amino acids and their simple derivatives can self-assemble into well-ordered nanostructures, such as fibers, tapes, and hydrogels, through non-covalent interactions like hydrogen bonding and π-π stacking. frontiersin.orgmdpi.comnih.gov Future work could explore the self-assembly of this compound or its carboxylic acid derivative. The interplay between the hydrogen bonding of the amino acid backbone and the hydrophobic/aromatic interactions of the tolyl side chain could lead to the formation of novel supramolecular materials with applications in tissue engineering, controlled release, and catalysis.

Table 5: Potential Applications in Materials Science
Material TypeMonomer/Building BlockKey PropertiesPotential Application
Poly(β-amino ester)Diacrylate or diamine derivative of the compoundBiodegradable, pH-responsive, tunable hydrophobicity. resolvemass.caGene delivery vectors, tissue engineering scaffolds. resolvemass.canih.gov
Supramolecular Hydrogel3-Amino-3-(m-tolyl)propanoic acidSelf-healing, injectable, stimuli-responsive.3D cell culture, controlled drug release. researchgate.net
Nanofibers/NanotubesN-acylated derivative of the compoundHigh aspect ratio, ordered structure.Templates for catalysis, electronic materials.

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for Methyl 3-amino-3-(m-tolyl)propanoate, and how can reaction conditions be optimized?

  • Answer : The compound is typically synthesized via multi-step reactions involving condensation, diazo transfer, or nucleophilic substitution. For example, diazo intermediates can be prepared by reacting methyl propanoate derivatives with diazo reagents under reflux conditions (e.g., using methanol or dichloromethane as solvents) . Optimization includes adjusting temperature (e.g., 80°C for aromatic aldehyde reactions ), stoichiometry of reagents (e.g., 3.0 equivalents of hydrazine hydrate for deprotection ), and purification via column chromatography (ethyl acetate as eluent) . Monitoring reaction progress with TLC and intermediate characterization (e.g., NMR) is critical.

Q. Which analytical techniques are most reliable for characterizing this compound and its intermediates?

  • Answer : Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C) is essential for structural confirmation, particularly for distinguishing stereoisomers and verifying functional groups like the amino and ester moieties . Mass spectrometry (MS) and infrared (IR) spectroscopy complement NMR by confirming molecular weight and functional group vibrations (e.g., C=O stretch at ~1700 cm⁻¹) . Elemental analysis ensures purity (>95%) and validates synthetic yields .

Advanced Research Questions

Q. How can researchers resolve contradictions in spectral data during the synthesis of this compound derivatives?

  • Answer : Discrepancies in NMR chemical shifts may arise from solvent effects, residual impurities, or tautomerism. For instance, diazo intermediates (e.g., (Z)-methyl 2-diazo-3-(methoxyimino)-3-(m-tolyl)propanoate) require careful solvent selection (CDCl₃ for sharp peaks) and integration of coupling constants to confirm stereochemistry . Contradictory MS data (e.g., unexpected [M+H]+ peaks) should be cross-validated with high-resolution MS (HRMS) and compared to computational predictions .

Q. What strategies are effective for enhancing the bioactivity of this compound derivatives in drug discovery?

  • Answer : Structural modifications, such as introducing electron-withdrawing groups (e.g., fluorine) on the m-tolyl ring or replacing the ester group with amides, can modulate bioactivity. For example, analogs like 3-(thiazol-2-yl(p-tolyl)amino)propanoic acid show improved enzyme inhibition via π-π stacking and hydrogen bonding . In vitro assays (e.g., enzyme kinetics or cell viability tests) should be paired with computational docking studies to validate interactions with target proteins .

Q. How do steric and electronic effects influence the reactivity of this compound in catalytic transformations?

  • Answer : The m-tolyl group’s steric bulk can hinder nucleophilic attacks at the β-carbon, favoring α-substitution in alkylation reactions. Electronic effects from the methoxy or amino groups alter electrophilicity; for instance, electron-donating groups (e.g., -NH₂) increase resonance stabilization, reducing reactivity in acylation reactions . Kinetic studies under varying pH and solvent polarity (e.g., DMF vs. THF) are recommended to map reactivity trends .

Methodological Considerations

Q. What purification challenges arise during the synthesis of this compound, and how can they be mitigated?

  • Answer : Common issues include low yields due to byproduct formation (e.g., dimerization of diazo intermediates) and poor solubility in polar solvents. Recrystallization from methanol or ethanol improves purity , while gradient column chromatography (hexane:ethyl acetate) separates closely eluting isomers . For hygroscopic intermediates, anhydrous conditions and inert atmospheres (N₂/Ar) are critical .

Q. How should researchers design comparative studies between this compound and its structural analogs?

  • Answer : Focus on systematic variation of substituents (e.g., para vs. meta substitution on the aryl ring) and evaluate physicochemical properties (logP, pKa) via HPLC or potentiometric titration . Biological assays should include positive controls (e.g., commercial enzyme inhibitors) and negative controls (unmodified propanoate derivatives) to establish structure-activity relationships (SAR) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.